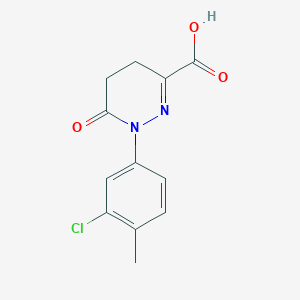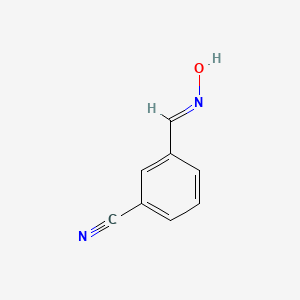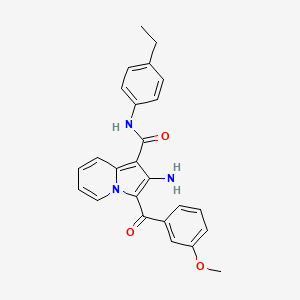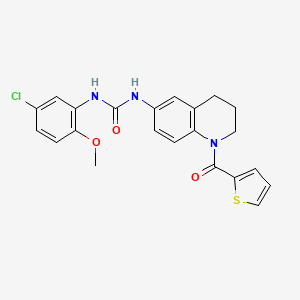
1-(3-Chloro-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, also known as CMTPCA, is a small molecule that has been studied extensively for its potential as a therapeutic agent. CMTPCA has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-tumor, and anti-viral properties. CMTPCA has been studied in laboratory settings and in vivo models, and its potential as an effective therapeutic agent has been demonstrated in numerous studies.
Applications De Recherche Scientifique
1-(3-Chloro-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has been studied extensively in laboratory settings and in vivo models. In laboratory studies, this compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-tumor, and anti-viral properties. This compound has been studied in animal models to evaluate its potential as an effective therapeutic agent. In animal studies, this compound has been found to possess anti-tumor, anti-inflammatory, and anti-oxidant activities. This compound has also been studied in clinical trials to evaluate its potential as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of 1-(3-Chloro-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is not fully understood. However, it is believed that this compound may act through a number of different pathways. This compound has been shown to modulate the expression of several genes involved in inflammatory, tumorigenic, and anti-viral pathways. This compound has also been found to inhibit the activity of several enzymes involved in the regulation of cell proliferation, apoptosis, and cell cycle progression. Additionally, this compound has been found to interact with several receptors involved in the regulation of the immune system.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. This compound has been found to modulate the expression of several genes involved in inflammatory, tumorigenic, and anti-viral pathways. This compound has also been found to inhibit the activity of several enzymes involved in the regulation of cell proliferation, apoptosis, and cell cycle progression. Additionally, this compound has been found to interact with several receptors involved in the regulation of the immune system. This compound has also been found to possess anti-inflammatory, anti-oxidant, anti-tumor, and anti-viral activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-Chloro-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid in laboratory experiments include its ease of synthesis, its wide range of biological activities, and its ability to interact with multiple receptors and enzymes. Additionally, this compound is relatively inexpensive and can be synthesized in a laboratory setting. The main limitation of using this compound in laboratory experiments is that its exact mechanism of action is not fully understood.
Orientations Futures
The potential applications of 1-(3-Chloro-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid are vast, and there are numerous future directions that could be explored. One potential direction is to further investigate the biochemical and physiological effects of this compound in animal models. Additionally, further research could be conducted to elucidate the exact mechanism of action of this compound, as well as to identify new therapeutic uses for the compound. Additionally, further research could be conducted to develop more efficient methods of synthesis for this compound. Finally, further research could be conducted to evaluate the potential toxicity of this compound in humans.
Méthodes De Synthèse
1-(3-Chloro-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can be synthesized using a number of methods. The most common method is the reaction of 4-methylphenol and 3-chloro-1-chloromethyl-6-oxo-1,4,5,6-tetrahydropyridazine. This reaction is typically performed in aqueous solution at a temperature of 60-70°C. Other methods of synthesis include the reaction of 4-methylphenol and 1-chloro-3-chloromethyl-6-oxo-1,4,5,6-tetrahydropyridazine, and the reaction of 4-methylphenol and 1-chloro-3-chloromethyl-6-oxo-1,4,5,6-tetrahydropyridazine with an alkylating agent.
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-7-2-3-8(6-9(7)13)15-11(16)5-4-10(14-15)12(17)18/h2-3,6H,4-5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQRUBZAMQULTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCC(=N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49724823 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Benzylsulfanyl-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2424788.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2424789.png)
![2-Chloro-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)acetamide](/img/structure/B2424790.png)
![(E)-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2424791.png)


![Methyl 4-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2424796.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 3-chlorobenzoate](/img/structure/B2424800.png)
![N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2424803.png)
![N-[2-methyl-1-(4-methylphenyl)propan-2-yl]formamide](/img/structure/B2424805.png)


![3-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(4-ethylbenzyl)propanamide](/img/structure/B2424810.png)
